6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Design and Synthesis for Medicinal Applications
A study on the synthesis of novel pyrimidine derivatives, including those related to 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, demonstrated these compounds' potent anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring significantly influenced these activities, highlighting the importance of chemical modification in enhancing biological effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antitumor and Small Molecule Inhibitors
Another research focused on the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for many antitumor drugs, especially in small molecular inhibitors of anti-tumor applications. This underscores the chemical's utility in developing therapeutic agents against cancer (Wenhui Gan et al., 2021).
Quantum Chemical Characterization
The hydrogen bonding sites in pyrimidine compounds, including derivatives similar to this compound, have been investigated through quantum chemistry methods. These studies help understand the molecular interactions that contribute to their biological activities and physical properties (Yafigui Traoré et al., 2017).
Supramolecular Chemistry
Research on ureidopyrimidones, which share a core structure with the compound of interest, revealed their strong dimerization capabilities via hydrogen bonding. This finding has implications for designing supramolecular structures and materials based on pyrimidine derivatives (F. H. Beijer et al., 1998).
Crystal Structure Analysis
The crystal structure of compounds related to "this compound" has been studied, providing insights into their molecular geometry and potential interactions in solid-state forms. This knowledge is crucial for understanding the chemical's behavior in various applications, including pharmaceutical formulations (Gihaeng Kang et al., 2015).
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. These properties are typically determined by the compound’s chemical structure and can be influenced by various factors, such as the compound’s solubility, stability, and the presence of functional groups that can undergo metabolic reactions .
The compound’s action can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDRTJBOACXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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